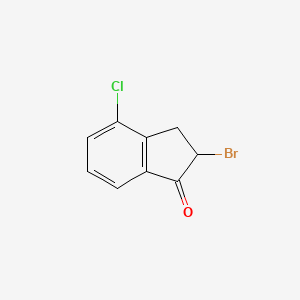![molecular formula C28H24FN5O2 B14746823 N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide](/img/structure/B14746823.png)
N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including pyridine rings, a fluorine atom, and a dihydroisoxazole moiety, which contribute to its unique chemical properties and reactivity.
准备方法
The synthesis of N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the individual pyridine and dihydroisoxazole intermediates, followed by their coupling to form the final product.
Synthesis of Pyridine Intermediates: The pyridine intermediates can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Formation of Dihydroisoxazole Moiety: The dihydroisoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.
Coupling Reactions: The final step involves coupling the pyridine intermediates with the dihydroisoxazole moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
化学反应分析
N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
科学研究应用
N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and binding affinities.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor in specific biochemical pathways.
Industry: It is utilized in the development of new materials with unique properties, such as advanced polymers and coatings.
作用机制
The mechanism of action of N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide can be compared with other similar compounds, such as:
N-[(1R)-1-(5-Chloropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and binding properties.
N-[(1R)-1-(5-Bromopyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide: The presence of a bromine atom introduces different steric and electronic effects compared to the fluorine-substituted compound.
N-[(1R)-1-(5-Methylpyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide: The methyl group substitution alters the compound’s hydrophobicity and overall chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific applications.
属性
分子式 |
C28H24FN5O2 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC 名称 |
N-[(1R)-1-(5-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydro-1,2-oxazol-3-yl]benzamide |
InChI |
InChI=1S/C28H24FN5O2/c1-17-6-8-24(31-15-17)19-11-20(26-14-27(36-34-26)25-5-3-4-10-30-25)13-21(12-19)28(35)33-18(2)23-9-7-22(29)16-32-23/h3-13,15-16,18,27H,14H2,1-2H3,(H,33,35)/t18-,27+/m1/s1 |
InChI 键 |
SUXRXYKUAHNUAX-CLYVBNDRSA-N |
手性 SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=C2)C(=O)N[C@H](C)C3=NC=C(C=C3)F)C4=NO[C@@H](C4)C5=CC=CC=N5 |
规范 SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=C2)C(=O)NC(C)C3=NC=C(C=C3)F)C4=NOC(C4)C5=CC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


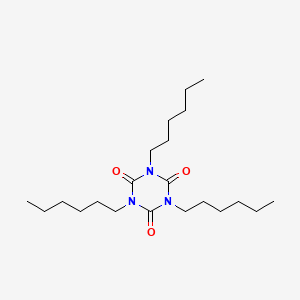

![Naphtho[1,2-D][1,2]oxazole](/img/structure/B14746756.png)
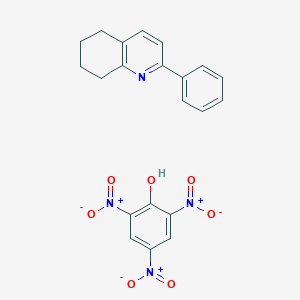
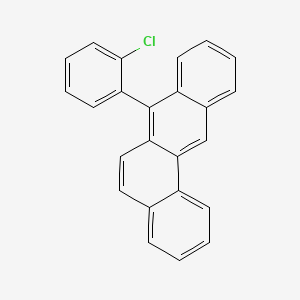
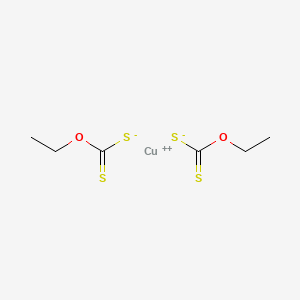
![Acetonitrile, [(4-methylphenyl)nitrosoamino]-](/img/structure/B14746791.png)
![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
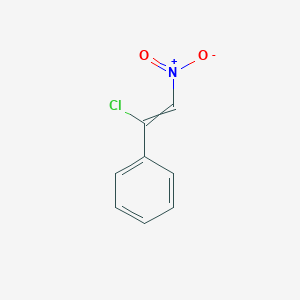
![(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14746811.png)
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
